Core Compound: A Selective c-Met Inhibitor
Core Compound: A Selective c-Met Inhibitor
An In-depth Technical Guide to AMX208-d3 and its Parent Compound, a c-Met Inhibitor
This technical guide provides a comprehensive overview of AMX208-d3 and its pharmacologically active, non-deuterated parent compound, a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase. The parent compound has been evaluated in clinical trials for the treatment of advanced solid tumors. The deuterated form, AMX208-d3, is utilized as a stable isotope-labeled internal standard for analytical and pharmacokinetic studies.
The subject of this guide is a quinoline derivative that functions as a c-Met inhibitor. It has been investigated under the developmental code AMG 208. This compound inhibits both ligand-dependent and ligand-independent activation of the c-Met tyrosine kinase, which can lead to the inhibition of tumor cell growth in cancers that overexpress this receptor[1][2].
Chemical Properties
| Property | Value |
| Chemical Name | 7-methoxy-4-[(6-phenyl-[3][4][5]triazolo[4,3-b]pyridazin-3-yl)methoxy]quinoline |
| Molecular Formula | C22H17N5O2 |
| Molecular Weight | 383.4 g/mol |
| CAS Number | 1002304-34-8 |
Mechanism of Action: Inhibition of the HGF/c-Met Signaling Pathway
The primary mechanism of action of this compound is the inhibition of the c-Met receptor tyrosine kinase. c-Met and its ligand, hepatocyte growth factor (HGF), play a crucial role in various cellular processes, including cell proliferation, survival, migration, and invasion. Dysregulation of the HGF/c-Met signaling pathway is implicated in the progression of numerous cancers.
The inhibitor binds to the c-Met receptor, blocking its phosphorylation and subsequent activation of downstream signaling cascades. This disruption of the signaling pathway ultimately inhibits tumor growth and angiogenesis.
Signaling Pathway Diagram
Caption: The HGF/c-Met signaling pathway and the inhibitory action of the compound.
Preclinical and Clinical Data
In Vitro Inhibitory Activity
The compound has demonstrated potent inhibitory activity against its primary target, c-Met, as well as other kinases at higher concentrations.
| Target | IC50 | Reference |
| Wild-type c-Met | 5.2 nM | |
| HGF-mediated c-Met Phosphorylation (in PC3 cells) | 46 nM | |
| VEGF Receptor 2 (VEGFR2) | 112 nM |
Phase I Clinical Trial Summary
A first-in-human, open-label, dose-escalation study was conducted to evaluate the safety, tolerability, pharmacokinetics, and antitumor activity of the c-Met inhibitor in patients with advanced solid tumors (NCT00813384).
| Parameter | Details |
| Patient Population | 54 patients with advanced solid tumors, including prostate, colon, esophageal, and non-small cell lung cancer |
| Dose Cohorts | 25, 50, 100, 150, 200, 300, and 400 mg administered orally, once daily |
| Maximum Tolerated Dose (MTD) | Not reached |
| Dose-Limiting Toxicities (DLTs) | Grade 3 increased AST (200 mg), Grade 3 thrombocytopenia (200 mg), Grade 4 acute myocardial infarction (300 mg), Grade 3 prolonged QT (300 mg), and Grade 3 hypertension (400 mg) |
| Most Frequent Grade ≥3 Treatment-Related Adverse Events | Anemia, hypertension, prolonged QT, and thrombocytopenia |
| Pharmacokinetics | Linear increase in exposure with dose; mean plasma half-life of 21.4–68.7 hours |
| Antitumor Activity | 1 complete response (prostate cancer) and 3 partial responses (2 in prostate cancer, 1 in kidney cancer) |
Experimental Protocols
Phase I Clinical Trial Design
The following provides a general outline of the experimental protocol for the first-in-human clinical trial.
Study Design:
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Type: Open-label, dose-escalation, first-in-human study.
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Objective: To assess the safety, tolerability, pharmacokinetics, and preliminary antitumor activity of the c-Met inhibitor.
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Patient Population: Adult patients with advanced solid tumors.
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Dosing Regimen: Oral administration of the compound once daily in 28-day cycles.
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Dose Escalation: A modified 3+3 design was used to determine the MTD.
Inclusion Criteria (General):
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Histologically or cytologically confirmed advanced solid tumor.
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Failure of standard therapies or no standard therapy available.
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Adequate organ function (hematological, renal, and hepatic).
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Eastern Cooperative Oncology Group (ECOG) performance status of 0-2.
Exclusion Criteria (General):
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Prior treatment with a c-Met inhibitor.
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Symptomatic central nervous system (CNS) metastases.
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Significant cardiovascular disease.
Assessments:
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Safety: Monitored through physical examinations, vital signs, electrocardiograms (ECGs), and laboratory tests. Adverse events were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).
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Pharmacokinetics: Plasma samples were collected at specified time points to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
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Efficacy: Tumor response was evaluated using Response Evaluation Criteria in Solid Tumors (RECIST).
Experimental Workflow Diagram
Caption: A generalized workflow for the Phase I clinical trial of the c-Met inhibitor.
